3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a piperidyl ring, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 3-{1-[(3-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical process in protein maturation.
Mode of Action
It is believed to interact with its target, methionine aminopeptidase 2, and inhibit its function . This inhibition could lead to changes in protein maturation processes, potentially affecting the function of these proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidyl Intermediate: The piperidyl ring is synthesized through a series of reactions involving the appropriate starting materials, such as piperidine and fluorobenzene derivatives.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with Propanoic Acid: The final step involves coupling the piperidyl intermediate with propanoic acid under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid
- 3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid
- 3-{1-[(3-Chlorophenyl)sulfonyl]-3-piperidyl}propanoic acid
Uniqueness
3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(3-fluorophenyl)sulfonylpiperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-12-4-1-5-13(9-12)21(19,20)16-8-2-3-11(10-16)6-7-14(17)18/h1,4-5,9,11H,2-3,6-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBSXBRLVKIEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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